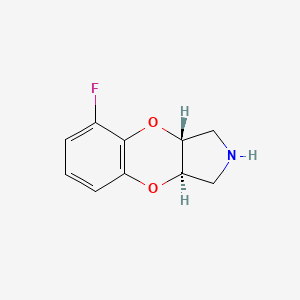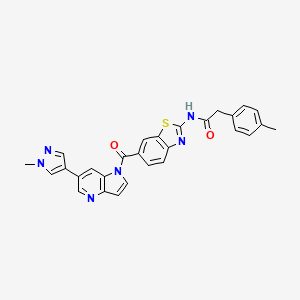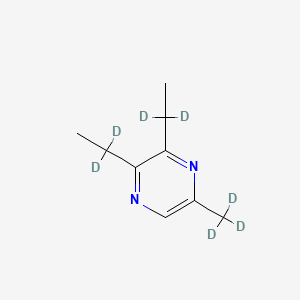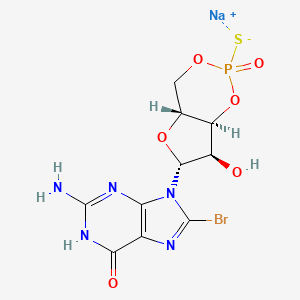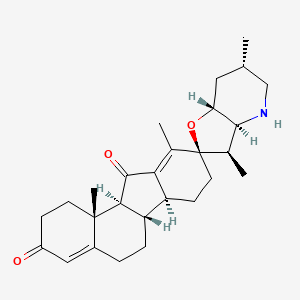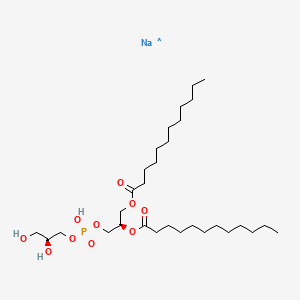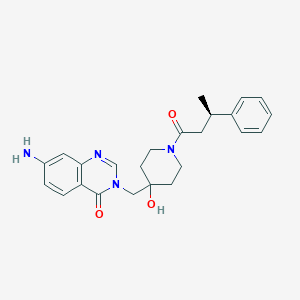
Usp7-IN-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Usp7-IN-13 is a small molecule inhibitor specifically targeting ubiquitin-specific protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in regulating protein homeostasis by removing ubiquitin from substrate proteins, thereby preventing their degradation. This enzyme is involved in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. Dysregulation of USP7 has been linked to several diseases, particularly cancers, making it an attractive target for therapeutic intervention .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Usp7-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while ensuring consistency and quality. This involves optimizing reaction conditions, purification processes, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the purity and identity of the compound during production .
化学反应分析
Types of Reactions
Usp7-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity or selectivity .
科学研究应用
Usp7-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
Usp7-IN-13 exerts its effects by specifically binding to the catalytic domain of USP7, thereby inhibiting its deubiquitinating activity. This inhibition leads to the accumulation of ubiquitinated proteins, which are subsequently degraded by the proteasome. The molecular targets of this compound include various proteins involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting USP7, this compound disrupts these pathways, leading to reduced cell proliferation and increased cell death in cancer cells .
相似化合物的比较
Similar Compounds
Several other compounds have been developed to target USP7, including:
P22077: A selective USP7 inhibitor that covalently modifies the catalytic cysteine of the enzyme.
P50429: Another USP7 inhibitor that induces conformational changes in the enzyme’s active site.
GNE-6776: A compound that binds specifically to the palm site of the USP7 catalytic domain.
Uniqueness of Usp7-IN-13
This compound stands out due to its high selectivity and potency in inhibiting USP7. Unlike some other inhibitors, this compound has been shown to effectively reduce tumor growth in preclinical models without significant off-target effects. Its unique binding mode and favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent .
属性
分子式 |
C24H28N4O3 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
7-amino-3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H28N4O3/c1-17(18-5-3-2-4-6-18)13-22(29)27-11-9-24(31,10-12-27)15-28-16-26-21-14-19(25)7-8-20(21)23(28)30/h2-8,14,16-17,31H,9-13,15,25H2,1H3/t17-/m1/s1 |
InChI 键 |
VMRPPHZDHZOHBB-QGZVFWFLSA-N |
手性 SMILES |
C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)N)O)C4=CC=CC=C4 |
规范 SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)N)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


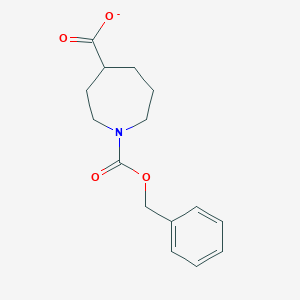
![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)
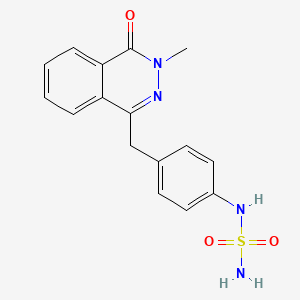
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
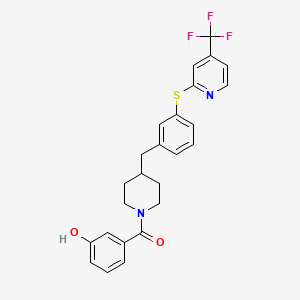
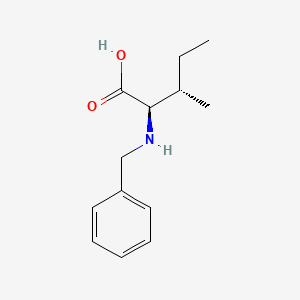
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)
